2-Amino-4-chlorobenzonitrile

Physical property comparison Procurement substitution Crystallization behavior

2-Amino-4-chlorobenzonitrile is the definitive ortho-aminonitrile building block for constructing quinazoline-2,4(1H,3H)-dione cores—a privileged scaffold in kinase inhibitor drug discovery. Unlike para- or meta-substituted isomers, only the 1,2-amino-nitrile geometry enables direct cyclocondensation with CO₂ or isocyanates. The para-chloro substituent (σₚ = 0.23) provides a synthetic handle for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling at the 6-position of the resulting heterocycle, while its electron-withdrawing character enhances metabolic stability in downstream benzimidazole derivatives. Supplied at ≥98% purity with validated spectroscopic identity.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 38487-86-4
Cat. No. B1265954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chlorobenzonitrile
CAS38487-86-4
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N)C#N
InChIInChI=1S/C7H5ClN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2
InChIKeyUZHALXIAWJOLLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-chlorobenzonitrile (CAS 38487-86-4) Technical Baseline: What Procurement Teams Need to Know


2-Amino-4-chlorobenzonitrile (CAS 38487-86-4) is an ortho-amino benzonitrile derivative with a para-chloro substitution pattern. This bifunctional aromatic building block possesses both an amino group (-NH₂) and a nitrile group (-CN) in a 1,2-relationship on a benzene ring bearing chlorine at the 4-position. The compound has a molecular weight of 152.58 g/mol (C₇H₅ClN₂) and exhibits a melting point of 157–162 °C (lit.) with predicted boiling point of 305.8 ± 27.0 °C . Comprehensive molecular characterization via FT-IR, FT-Raman, and DFT calculations (B3LYP/6-311++G(d,p)) has been published, providing validated spectroscopic reference data for identity verification and quality control [1]. The compound serves primarily as an intermediate in the synthesis of heterocyclic scaffolds, particularly quinazoline-2,4(1H,3H)-diones and benzimidazole derivatives relevant to kinase inhibitor drug discovery .

2-Amino-4-chlorobenzonitrile Procurement: Why In-Class Compounds Are Not Interchangeable


Substituting 2-amino-4-chlorobenzonitrile with a positional isomer (e.g., 2-amino-5-chlorobenzonitrile) or a halogen analog (e.g., 2-amino-4-fluorobenzonitrile) in a synthetic route is not a neutral decision. The 1,2-relationship between the amino and nitrile groups dictates the regiochemical outcome of cyclocondensation reactions that form quinazolines and related heterocycles; moving either substituent alters the cyclization pathway entirely . The para-chloro substituent contributes distinct electronic effects via both inductive (-I) and resonance (+M) mechanisms, quantified by Hammett σₚ = 0.23 (σₘ = 0.37 for comparison), whereas the meta-chloro in 2-amino-5-chlorobenzonitrile presents σₘ = 0.37 without the para resonance contribution, and the para-fluoro in 2-amino-4-fluorobenzonitrile gives σₚ = 0.06—a 74% reduction in σₚ relative to chloro [1]. These electronic differences directly impact reaction rates and yields in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling steps downstream. Furthermore, co-crystallization behavior with crown ethers differs systematically between ortho- and para-aminobenzonitrile positional isomers, manifesting as opposite directional shifts in solid-state fluorescence (bathochromic for para-isomers, hypsochromic for ortho-isomers) [2], demonstrating that substitution pattern governs supramolecular assembly and resultant material properties.

2-Amino-4-chlorobenzonitrile: Quantified Differential Performance vs. Closest Analogs


Melting Point Differential: 2-Amino-4-chlorobenzonitrile vs. 2-Amino-4-bromobenzonitrile

Direct comparison of melting points reveals that 2-amino-4-bromobenzonitrile melts at 163–166 °C, which overlaps with the upper end of 2-amino-4-chlorobenzonitrile's melting range of 157–162 °C but is 4–6 °C higher at the median values . The predicted boiling point of the bromo analog is 317.8 °C, approximately 12 °C higher than the chloro compound's 305.8 °C . These thermal differences affect purification by recrystallization and sublimation, and the higher melting point of the bromo analog reflects stronger intermolecular halogen bonding (C–Br⋯π interactions), which may alter crystal packing and solubility in organic solvents.

Physical property comparison Procurement substitution Crystallization behavior

Electronic Substituent Effects: Quantified Reactivity Differences via Hammett σ Constants

The para-chloro substituent in 2-amino-4-chlorobenzonitrile exhibits a Hammett σₚ constant of 0.23, whereas the para-fluoro substituent in 2-amino-4-fluorobenzonitrile has σₚ = 0.06—a 74% reduction [1]. The meta-chloro in 2-amino-5-chlorobenzonitrile presents σₘ = 0.37, representing a 61% increase relative to the para-chloro σₚ value. These constants quantitatively predict reaction rates in linear free-energy relationships: for a reaction with ρ = 2.0, the para-chloro compound would react approximately 2.9 times faster than the para-fluoro analog and about 1.9 times slower than the meta-chloro analog. The nitrile group at the ortho position (relative to amino) in 2-amino-4-chlorobenzonitrile also exhibits a distinct field/inductive effect (F = 0.51) compared to the para-nitrile in 4-aminobenzonitrile (F = 0.51 but different resonance contribution), affecting nucleophilicity of the amino group in condensation reactions.

Reaction kinetics Electronic effects Synthetic planning

Ortho vs. Para Aminobenzonitrile Differentiation: Regiochemical Control in Quinazoline Synthesis

The ortho-relationship between the amino and nitrile groups in 2-amino-4-chlorobenzonitrile is essential for cyclocondensation reactions that form quinazoline-2,4(1H,3H)-diones via reaction with carbon dioxide or isocyanates . In contrast, para-aminobenzonitriles (e.g., 4-amino-2-chlorobenzonitrile) cannot undergo this intramolecular cyclization due to the 1,4-spatial separation of the reactive groups, instead forming linear urea derivatives or requiring alternative cyclization strategies. A study of polyhalogenated aminobenzonitriles demonstrated that ortho- and para-isomers exhibit opposite shifts in solid-state fluorescence upon co-crystallization with 18-crown-6: para-isomers show a bathochromic shift (increase in λ_max) while ortho-isomers show a hypsochromic shift (decrease in λ_max), with the magnitude depending on halogen substitution pattern [1]. This ortho/para differentiation is absolute—the synthetic utility of 2-amino-4-chlorobenzonitrile in quinazoline-based kinase inhibitor scaffolds cannot be replicated by any para-aminobenzonitrile isomer.

Heterocyclic synthesis Regioselectivity Drug intermediate

Commercial Availability and Purity Grade: 2-Amino-4-chlorobenzonitrile vs. 2-Amino-5-chlorobenzonitrile

2-Amino-4-chlorobenzonitrile (CAS 38487-86-4) is commercially available from major suppliers including Sigma-Aldrich (99% purity, product No. 405280) and TCI America (≥98.0% purity by GC) . In contrast, literature indicates that 2-amino-5-chlorobenzonitrile (CAS 5922-60-1) has limited commercial sourcing: a Scopus-indexed publication notes 'there are currently no commercial sources for this chemical' and describes a literature preparation as the primary access route [1]. This supply disparity translates to practical procurement consequences: the 4-chloro isomer can be ordered as a catalog item with batch-to-batch consistency and certificate of analysis, whereas the 5-chloro isomer may require custom synthesis or in-house preparation, introducing lead time delays of weeks to months and additional quality control burden.

Supply chain Commercial availability Procurement risk

2-Amino-4-chlorobenzonitrile: Evidence-Based Application Scenarios for Scientific Procurement


Quinazoline-2,4(1H,3H)-dione Synthesis for Kinase Inhibitor Discovery Programs

This is the definitive application for 2-amino-4-chlorobenzonitrile. The ortho-aminonitrile geometry enables direct cyclocondensation with carbon dioxide or isocyanates to form the quinazoline-2,4(1H,3H)-dione core, a privileged scaffold in kinase inhibitor drug discovery . Para-aminobenzonitrile isomers cannot undergo this intramolecular cyclization, making the ortho substitution pattern mandatory. The para-chloro substituent provides a synthetic handle for subsequent functionalization via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) or nucleophilic aromatic substitution, enabling diversification of the quinazoline core at the 6-position (corresponding to the 4-position of the starting benzonitrile). The melting point of 157–162 °C facilitates purification by recrystallization, and the compound's commercial availability as a ≥98% purity catalog item reduces supply chain complexity relative to less accessible positional isomers.

Benzimidazole and Benzimidazolone Scaffold Construction for CNS and Antimicrobial Programs

2-Amino-4-chlorobenzonitrile serves as a precursor for benzimidazole and benzimidazolone derivatives with documented antimicrobial and antitumor activities . The ortho-diamine intermediate generated via nitrile reduction undergoes cyclization with carbonyl donors to yield the benzimidazole core. The para-chloro substituent's electronic profile (σₚ = 0.23) modulates the electron density of the fused heterocyclic system, influencing both the pKa of the benzimidazole NH (relevant for bioavailability) and the compound's susceptibility to oxidative metabolism [1]. Compared to the para-fluoro analog (σₚ = 0.06), the chloro derivative provides stronger electron-withdrawing character, which can enhance metabolic stability of the resulting benzimidazole by reducing electron density at oxidation-prone positions.

Fluorescent Materials and Co-crystal Engineering Research

Research published in CrystEngComm demonstrates that ortho-aminobenzonitriles including 2-amino-4-chlorobenzonitrile exhibit distinct co-crystallization behavior with crown ethers, producing hypsochromic shifts in solid-state fluorescence upon co-crystal formation, in contrast to the bathochromic shifts observed with para-aminobenzonitrile isomers . The magnitude of this effect depends on the nature and number of halogen substituents, with chloro substitution providing a specific balance of steric and electronic effects that influences π-stacking interactions (C–Cl⋯π, CN⋯π, π⋯π) and intermolecular hydrogen bonding networks. This makes 2-amino-4-chlorobenzonitrile a valuable building block for systematic studies of structure-property relationships in organic solid-state materials, where the predictable and well-characterized molecular geometry (nearly planar within 0.2 Å) facilitates computational modeling and rational crystal engineering.

Lanthanide Amidato Complex Catalyst Precursors for CO₂ Fixation

2-Amino-4-chlorobenzonitrile has been employed in the preparation of amidato divalent lanthanide complexes, which function as catalysts for the formation of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles . This catalytic application leverages the compound's dual role as both substrate and ligand precursor, with the chloro substituent at the para position providing a non-coordinating electron-withdrawing group that tunes the Lewis acidity of the lanthanide center without interfering with the amidato coordination mode. The commercial availability of high-purity 2-amino-4-chlorobenzonitrile enables reproducible catalyst synthesis with consistent ligand-to-metal ratios, a critical factor for catalytic activity and turnover frequency in CO₂ fixation chemistry.

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